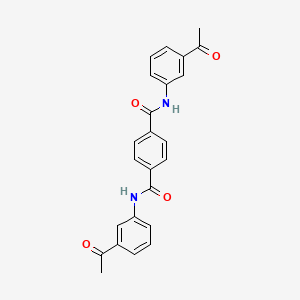![molecular formula C17H18Cl2O3 B5025316 1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5025316.png)
1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves palladium-catalyzed reactions, highlighting a method that could potentially be adapted for 1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene. For instance, the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from substituted benzene-1,2-diols demonstrates a tandem allylic substitution reaction, which could be relevant for synthesizing the target compound (Massacret et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,2-Bis(4-butoxyphenyl)-1,1,1-trichloroethane, can provide insights into the spatial arrangement and potential reactivity of this compound. The dihedral angle between benzene rings and intramolecular interactions, such as aromatic C—H⋯Cl, influence the compound's physical and chemical properties (Smith, 2012).
Chemical Reactions and Properties
Electrochemical reduction studies on similar chloro-methoxyphenoxy benzene compounds suggest that this compound may undergo specific reactions such as C–Cl bond scission and C–O bond rupture under controlled conditions, leading to various reduction products and highlighting its reactivity and potential for further functionalization (Peverly et al., 2014).
Physical Properties Analysis
The physical properties, including melting points and solubility, of similar compounds can offer insights into the behavior of this compound. For example, the synthesis of acetylene-terminated monomers illustrates how the structural components of such molecules influence their physical state and applicability in further reactions or applications (Douglas & Overend, 1994).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the applications of this compound. Studies on the reaction of tert-butoxy radicals with phenols provide a comparative basis for predicting the reactions of phenolic and ether compounds, indicating potential pathways for modification or degradation (Das et al., 1981).
Propiedades
IUPAC Name |
1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-13-7-9-14(10-8-13)21-11-2-3-12-22-16-6-4-5-15(18)17(16)19/h4-10H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZLATFFPURYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025247.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5025257.png)
![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025260.png)
![2-methoxy-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5025270.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B5025272.png)
![1,1'-[(2,4-diphenyl-1,3-cyclobutanediyl)bis(carbonylimino-3,1-propanediyl)]bis(1-methylpyrrolidinium) diiodide](/img/structure/B5025280.png)

![5-chloro-2-[2-(4-morpholinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B5025309.png)

![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5025324.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5025337.png)
![4-butoxy-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5025341.png)